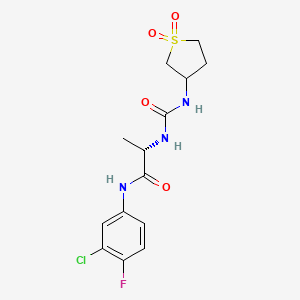

C14H17ClFN3O4S

Übersicht

Beschreibung

The compound “C14H17ClFN3O4S” is a versatile material used in scientific research. Its unique properties allow for various applications such as drug discovery, organic synthesis, and medicinal chemistry. It is also identified as (2S)-N-(3-chloro-4-fluorophenyl)-2-({[(3R)-1,1-dioxo-1$l^{6}-thiolan-3-yl]carbamoyl}amino)propanamide .

Synthesis Analysis

The synthesis of such compounds often involves complex processes. Computational chemical synthesis analysis and pathway design have been transformed from a complex problem to a regular process of structural simplification . Retrosynthetic analysis is a key tool in this process, where the target molecule is broken down into simpler precursor structures .

Molecular Structure Analysis

Molecular structure analysis often involves 3D visualization programs for structural models . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .

Chemical Reactions Analysis

Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods . A theoretical database comprising experimentally accessible and inaccessible chemical reactions could complement the existing experimental databases and contribute significantly to data-driven chemical reaction discovery .

Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs) in Catalysis

Recent advances have emphasized the importance of MOFs in catalyzing C1 chemistry transformations, including CO, CO2, and CH4 into valuable chemicals and fuels. These advancements highlight the critical role of MOFs in addressing challenges related to the activation and conversion of relatively inert C1 molecules, demonstrating the potential for sustainable fuel production and chemical synthesis (Cui, Zhang, Hu, & Bu, 2019).

Catalysis of C1 Molecules

C1 catalysis, focusing on the conversion of simple carbon-containing compounds into high-value-added chemicals and fuels, has seen significant progress. The development of highly efficient catalyst systems and reaction processes in this field is crucial for future energy sustainability and addressing the challenges associated with the activation of these molecules (Bao, Yang, Yoneyama, & Tsubaki, 2019).

Zeolites in C1 Chemistry

The application of zeolites, highly efficient solid catalysts, in C1 chemistry for the transformation of molecules like CO, CO2, CH4, and others into energy and chemical products has been explored. The development of zeolite-based catalysts for C1 transformations showcases the potential of zeolites in contributing to energy and environmental solutions (Zhang, Yu, & Corma, 2020).

Novel Carbon Allotropes

The synthesis and exploration of new carbon allotropes, such as cyclo[18]carbon, offer insights into the potential applications and unique properties of these materials. Research in this area opens avenues for advanced materials science, including the development of molecular devices and the study of their transport behaviors (Zhang, Li, Feng, & Shen, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future directions in the field of chemical research often involve addressing current challenges and exploring new possibilities. For example, lignin valorization is one of the foremost challenges in current biorefinery research . The development of new materials and the establishment of structure–function relationships are also key future directions .

Eigenschaften

IUPAC Name |

(2S)-N-(3-chloro-4-fluorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFN3O4S/c1-8(13(20)18-9-2-3-12(16)11(15)6-9)17-14(21)19-10-4-5-24(22,23)7-10/h2-3,6,8,10H,4-5,7H2,1H3,(H,18,20)(H2,17,19,21)/t8-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHRREHRSUJBGW-PEHGTWAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C14H17ClFN3O4S | |

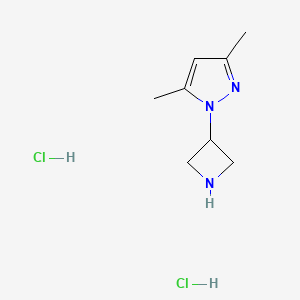

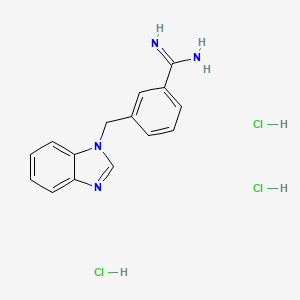

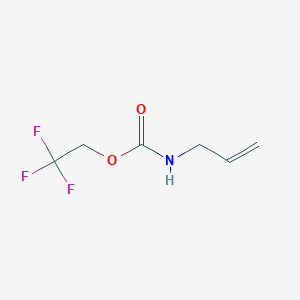

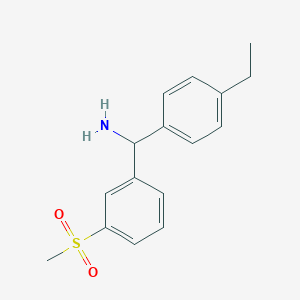

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

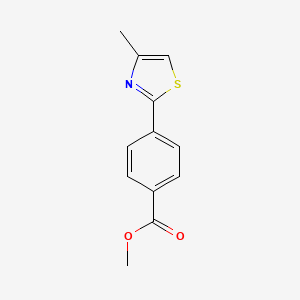

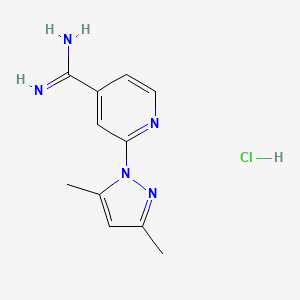

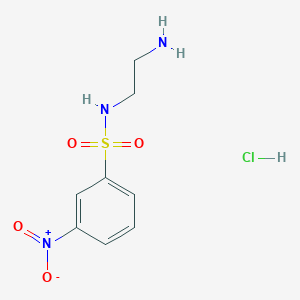

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride](/img/structure/B1519540.png)

![tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate](/img/structure/B1519543.png)

![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)

![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)

![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)

![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)